molecular formula C15H18N4O3S B2643545 N-cyclopropyl-2-(4-(1-methyl-1H-imidazole-4-sulfonamido)phenyl)acetamide CAS No. 1428362-72-4

N-cyclopropyl-2-(4-(1-methyl-1H-imidazole-4-sulfonamido)phenyl)acetamide

Cat. No.: B2643545
CAS No.: 1428362-72-4
M. Wt: 334.39
InChI Key: SVNOKCGDDKTVNH-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(4-(1-methyl-1H-imidazole-4-sulfonamido)phenyl)acetamide is a complex organic compound that features a cyclopropyl group, an imidazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(4-(1-methyl-1H-imidazole-4-sulfonamido)phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(4-(1-methyl-1H-imidazole-4-sulfonamido)phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(4-(1-methyl-1H-imidazole-4-sulfonamido)phenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions in enzymes, inhibiting their activity. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-2-(4-(1H-imidazole-4-sulfonamido)phenyl)acetamide: Lacks the methyl group on the imidazole ring.

    N-cyclopropyl-2-(4-(1-methyl-1H-imidazole-4-carboxamido)phenyl)acetamide: Contains a carboxamide group instead of a sulfonamide group.

Uniqueness

N-cyclopropyl-2-(4-(1-methyl-1H-imidazole-4-sulfonamido)phenyl)acetamide is unique due to the presence of both the cyclopropyl group and the sulfonamide group, which confer distinct chemical and biological properties .

Biological Activity

N-cyclopropyl-2-(4-(1-methyl-1H-imidazole-4-sulfonamido)phenyl)acetamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is N-cyclopropyl-2-[4-[(1-methylimidazol-4-yl)sulfonylamino]phenyl]acetamide. Its molecular formula is C15H18N4O3SC_{15}H_{18}N_{4}O_{3}S, with a molecular weight of 350.39 g/mol. The presence of both cyclopropyl and sulfonamide groups contributes to its distinctive reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, leading to inhibition of enzymatic activity. The sulfonamide moiety mimics natural substrates, resulting in competitive inhibition.

Biological Activity Overview

Research has demonstrated that this compound exhibits various biological activities, including:

  • Anticancer Activity : Studies indicate that derivatives of imidazole-based compounds show significant cytotoxicity against various cancer cell lines, including ovarian and neuroblastoma cells. In vitro assays revealed that N-cyclopropyl derivatives could inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
  • Inhibition of CDK Activity : In vitro kinase assays have shown that this compound can effectively inhibit CDK2, -5, -7, and -9, with IC50 values in the submicromolar range against CDK2/cyclin E complexes. This suggests a high potency for targeting cell proliferation pathways .

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer properties of N-cyclopropyl derivatives against human tumor cell lines. The results indicated that these compounds demonstrated selective cytotoxicity toward cancer cells while sparing non-malignant cells. Specifically, compounds based on the imidazole scaffold showed promise as potential anticancer agents due to their ability to induce apoptosis in tumor cells .

Study 2: Kinase Inhibition

In another investigation focused on the inhibition of CDKs, this compound was synthesized and tested for its inhibitory effects. The findings highlighted its effectiveness in blocking CDK activity, which is pivotal in cancer therapy as CDKs are often dysregulated in tumors .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds reveals distinct differences:

Compound NameStructure FeaturesBiological Activity
N-cyclopropyl-2-(4-(1H-imidazole-4-sulfonamido)phenyl)acetamideLacks methyl group on imidazoleModerate CDK inhibition
N-cyclopropyl-2-(4-(1-methyl-1H-imidazole-4-carboxamido)phenyl)acetamideContains carboxamide instead of sulfonamideLower anticancer activity

This comparison illustrates that the presence of both cyclopropyl and sulfonamide groups in the studied compound enhances its biological activity compared to related structures.

Properties

IUPAC Name

N-cyclopropyl-2-[4-[(1-methylimidazol-4-yl)sulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-19-9-15(16-10-19)23(21,22)18-13-4-2-11(3-5-13)8-14(20)17-12-6-7-12/h2-5,9-10,12,18H,6-8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVNOKCGDDKTVNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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